molecular formula C7H12O4 B12860215 Methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate

Methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate

Cat. No.: B12860215
M. Wt: 160.17 g/mol
InChI Key: CXCJZYYIQBOFPN-UHFFFAOYSA-N
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Description

Methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate is a chemical compound with the molecular formula C7H12O4 and a molecular weight of 160.16 g/mol It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, and features a hydroxyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions . The reaction typically proceeds via a multicomponent reaction (MCR) approach, which is known for its efficiency and atom economy.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the ester group may produce an alcohol.

Scientific Research Applications

Methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and ester groups make it versatile for various synthetic and research applications, distinguishing it from other pyran derivatives .

Biological Activity

Methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate is a chemical compound that has garnered interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, including a hydroxyl group at the 5-position and a carboxylate ester at the 2-position, contribute to its potential biological activities. This article presents a detailed examination of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H14O4C_8H_{14}O_4, with a molecular weight of approximately 160.17 g/mol. The compound's structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Table 1: Structural Comparison with Related Compounds

Compound NameStructure SimilarityUnique Features
Methyl tetrahydro-2H-pyran-2-carboxylateHighLacks hydroxyl group at the 5-position
Ethyl tetrahydrofuran-2-carboxylateModerateContains an ethyl group instead of a methyl group
(R)-5-Oxotetrahydrofuran-2-carboxylic acidModerateContains an oxo group instead of hydroxyl
Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylateModerateHas an oxo group at the 4-position
Tetrahydro-2H-pyran-2-carboxylic acidHighLacks methyl ester functionality

Antitumor Activity

Research indicates that derivatives of compounds structurally related to this compound exhibit significant antitumor properties. For instance, a study on novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives demonstrated promising anti-proliferative activity against glioma cell lines HT1080 and U87, with an IC50 of 1.43 μM and 4.6 μM respectively . This suggests that similar derivatives may hold therapeutic potential against various cancers.

Antimicrobial Properties

The compound's structural characteristics may also confer antimicrobial properties. In studies focusing on structure-activity relationships, compounds with similar frameworks have shown effectiveness against bacterial strains such as Pseudomonas aeruginosa. The inhibition mechanisms often involve interference with bacterial cell wall synthesis, which could be extrapolated to predict potential activity for this compound .

Case Studies

  • Antitumor Evaluation : A case study evaluated the anti-proliferative effects of related compounds on glioma cells, revealing that specific modifications in the hydroxyl and carboxylic functionalities significantly enhanced biological activity .
  • Antimicrobial Testing : Another study assessed the efficacy of pyridone methylsulfone analogs against Pseudomonas aeruginosa, providing insights into how structural modifications impact antimicrobial potency .

Structure-Kinetic Relationship Studies

A critical aspect of understanding the biological activity of this compound lies in its structure-kinetic relationships. Research has shown that modifications at specific positions can lead to variations in binding kinetics and biological efficacy, which are crucial for drug development .

Properties

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

methyl 5-hydroxyoxane-2-carboxylate

InChI

InChI=1S/C7H12O4/c1-10-7(9)6-3-2-5(8)4-11-6/h5-6,8H,2-4H2,1H3

InChI Key

CXCJZYYIQBOFPN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CO1)O

Origin of Product

United States

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